Cas no 203436-46-8 (1H-Purin-6-amine, N-([1,1'-biphenyl]-4-ylmethyl)-2-chloro-)
203436-46-8 structure
Product Name:1H-Purin-6-amine, N-([1,1'-biphenyl]-4-ylmethyl)-2-chloro-
CAS-nummer:203436-46-8
MF:C18H14ClN5
MW:335.790261745453
CID:1392291
PubChem ID:21951838
Update Time:2025-04-20
1H-Purin-6-amine, N-([1,1'-biphenyl]-4-ylmethyl)-2-chloro- Chemische en fysische eigenschappen
Naam en identificatie
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- 1H-Purin-6-amine, N-([1,1'-biphenyl]-4-ylmethyl)-2-chloro-
- N-([1,1a(2)-Biphenyl]-4-ylmethyl)-2-chloro-9H-purin-6-amine
- 2-chloro-6-(4-phenyl benzylamino)purine
- 2-chloro-6-(4-phenyl benzylamino) Purine
- PHEWBOXSENDZMT-UHFFFAOYSA-N
- DTXSID201199610
- 2-chloro-6-(4-phenylbenzylamino)purine
- SCHEMBL5828151
- 203436-46-8
-
- Inchi: 1S/C18H14ClN5/c19-18-23-16(15-17(24-18)22-11-21-15)20-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,20,21,22,23,24)
- InChI-sleutel: PHEWBOXSENDZMT-UHFFFAOYSA-N
- LACHT: ClC1N=C2C(=C(N=1)NCC1C=CC(C3C=CC=CC=3)=CC=1)NC=N2
Berekende eigenschappen
- Exacte massa: 335.09402
- Monoisotopische massa: 335.0937732g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 395
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.5
- Topologisch pooloppervlak: 66.5Ų
Experimentele eigenschappen
- PSA: 61.14
1H-Purin-6-amine, N-([1,1'-biphenyl]-4-ylmethyl)-2-chloro- Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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